molecular formula C17H18N6O3 B11036523 N-(1,3-benzodioxol-5-yl)-6-(4-methylpiperidin-1-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine

N-(1,3-benzodioxol-5-yl)-6-(4-methylpiperidin-1-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine

Cat. No.: B11036523
M. Wt: 354.4 g/mol
InChI Key: JBSIEEFMZMSXFB-UHFFFAOYSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-6-(4-METHYLPIPERIDIN-1-YL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, a piperidine ring, and an oxadiazolopyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-6-(4-METHYLPIPERIDIN-1-YL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Construction of the Piperidine Ring: This step often involves the reaction of a suitable amine with a ketone or aldehyde, followed by reduction.

    Synthesis of the Oxadiazolopyrazine Core: This is usually accomplished through the cyclization of hydrazine derivatives with nitriles or carboxylic acids.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-6-(4-METHYLPIPERIDIN-1-YL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2H-1,3-BENZODIOXOL-5-YL)-6-(4-METHYLPIPERIDIN-1-YL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-6-(4-METHYLPIPERIDIN-1-YL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(2H-1,3-BENZODIOXOL-5-YL)-1-METHYLPIPERIDIN-4-AMINE: This compound shares the benzodioxole and piperidine moieties but lacks the oxadiazolopyrazine core.

    1-(1,3-BENZODIOXOL-5-YL)-3-(4-CHLORO-3-NITROANILINO)-1-PROPANONE: This compound contains the benzodioxole moiety but has different functional groups and a distinct core structure.

Uniqueness

N-(2H-1,3-BENZODIOXOL-5-YL)-6-(4-METHYLPIPERIDIN-1-YL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE is unique due to its combination of the benzodioxole, piperidine, and oxadiazolopyrazine moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C17H18N6O3

Molecular Weight

354.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-5-(4-methylpiperidin-1-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine

InChI

InChI=1S/C17H18N6O3/c1-10-4-6-23(7-5-10)17-16(19-14-15(20-17)22-26-21-14)18-11-2-3-12-13(8-11)25-9-24-12/h2-3,8,10H,4-7,9H2,1H3,(H,18,19,21)

InChI Key

JBSIEEFMZMSXFB-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC3=NON=C3N=C2NC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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